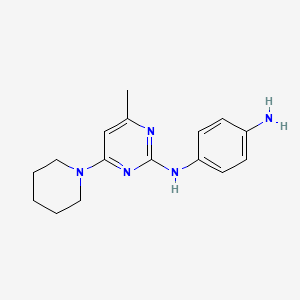
1-(4-Ethoxypyridin-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(4-Ethoxypyridin-3-yl)butan-1-one typically involves the reaction of 4-ethoxypyridine with butanone under specific conditions. The reaction conditions and reagents used can vary, but common methods include the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research and application needs .
Chemical Reactions Analysis
1-(4-Ethoxypyridin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles .
Scientific Research Applications
1-(4-Ethoxypyridin-3-yl)butan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(4-Ethoxypyridin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Ethoxypyridin-3-yl)butan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxypyridin-3-yl)butan-1-one: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in reactivity and biological activity.
1-(4-Chloropyridin-3-yl)butan-1-one:
1-(4-Hydroxypyridin-3-yl)butan-1-one: The hydroxyl group can introduce additional hydrogen bonding interactions, affecting the compound’s behavior in various environments.
These comparisons highlight the unique features of this compound, such as its specific functional groups and resulting properties, which make it suitable for a range of scientific and industrial applications.
Properties
IUPAC Name |
1-(4-ethoxypyridin-3-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-5-10(13)9-8-12-7-6-11(9)14-4-2/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQVRGPGTUKPNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CN=C1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2359966.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)

![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2359971.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359975.png)

![[2-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B2359979.png)

